![molecular formula C15H7Cl3FN3OS B2383075 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide CAS No. 391863-76-6](/img/structure/B2383075.png)
2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle, and several halogen atoms (chlorine and fluorine). Halogenated compounds often have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of thiadiazole derivatives, including chlorophenyl and fluorobenzyl components, have been investigated to understand their molecular configurations and potential chemical interactions. Studies like those by Banu et al. (2014) delve into the spectroscopic analysis (1H NMR, 13C NMR, mass spectra) and X-ray crystal structure analyses of such compounds, highlighting the influence of chlorine and fluorine substituents on molecular structure and stability (Banu, Lamani, Khazi, & Begum, 2014).
Corrosion Inhibition
Research by Bentiss et al. (2007) explores the corrosion inhibition properties of thiadiazole compounds, indicating their potential in protecting metals like mild steel in acidic environments. This study emphasizes the relationship between molecular structure, including the presence of substituents like chloro and nitro groups, and corrosion inhibition efficiency, providing insights into the practical applications of such compounds in material science (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).
Electronic and Optical Properties
The effect of donor units on the properties of fluorinated acceptor-based systems, as studied by Çakal et al. (2021), provides valuable insights into the electronic and optical characteristics of thiadiazole-containing compounds. This research has implications for their use in electronic and optoelectronic applications, such as organic semiconductors and photovoltaic devices (Çakal, Akdag, Cihaner, & Önal, 2021).
Antimicrobial and Antitumor Activities
Investigations into the biological activities of thiadiazole derivatives, including their antimicrobial and antitumor potentials, are crucial for pharmaceutical applications. Studies such as those by Mohammadhosseini et al. (2009) demonstrate significant inhibitory activity against Helicobacter pylori, suggesting the therapeutic potential of these compounds in treating infections (Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, & Foroumadi, 2009). Similarly, the antitumor efficiency of fluoro-substituted benzothiazole derivatives in both in vitro and in vivo models, as researched by Stojković et al. (2006), highlights the potential of such compounds in cancer therapy (Stojković, Karminski-Zamola, Racané, Tralić-Kulenović, Glavaš-Obrovac, Ivanković, & Radačić, 2006).
Propriétés
IUPAC Name |
2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3FN3OS/c16-7-4-5-8(10(18)6-7)14-21-22-15(24-14)20-13(23)12-9(17)2-1-3-11(12)19/h1-6H,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWFWQUGOWGCBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


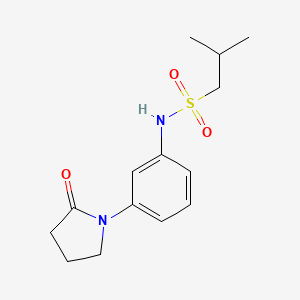
![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)
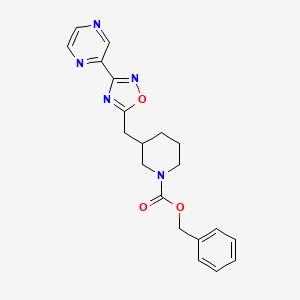
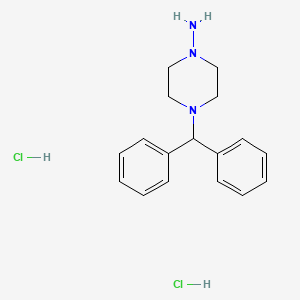
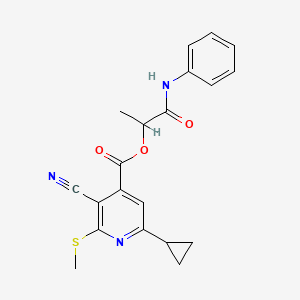
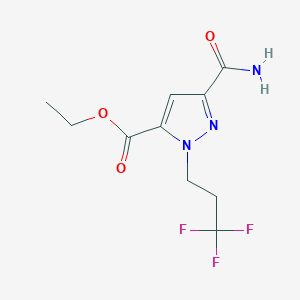
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2383006.png)
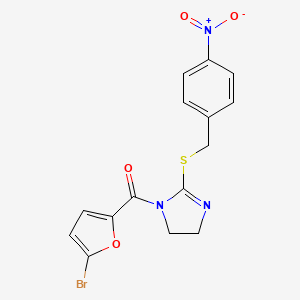
![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2383010.png)
![3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2383012.png)
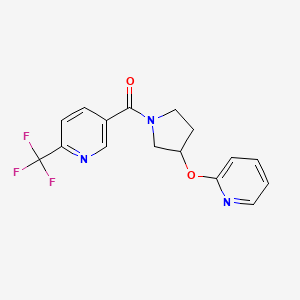
![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2383015.png)